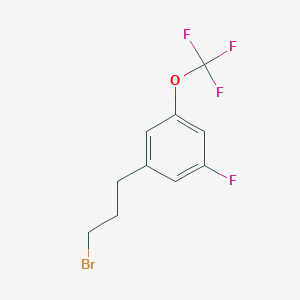
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene is an organic compound with a unique structure that includes a bromopropyl group, a fluoro group, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-5-(trifluoromethoxy)benzene is reacted with 1,3-dibromopropane in the presence of the base, typically in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethoxy group.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve aprotic solvents and elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include carboxylic acids or ketones.
Coupling Reactions: Products are often biaryl compounds or more complex aromatic structures.
科学的研究の応用
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the design of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving halogenated aromatic compounds.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene depends on its specific application:
Nucleophilic Substitution: The bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Coupling Reactions: The benzene ring participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Biological Interactions: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the fluoro group but has a similar trifluoromethyl group, making it useful in similar applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, enhancing its electron-withdrawing properties and making it more reactive in certain reactions.
1-(3-Bromopropyl)-3-fluoro-5-methoxybenzene: This compound has a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a fluoro group and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and materials with specific properties.
特性
分子式 |
C10H9BrF4O |
|---|---|
分子量 |
301.07 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF4O/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
InChIキー |
LJHJLOQLAYQGQQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















